N-Cyano acetyl urethane
CAS No.: 1727-32-8
Cat. No.: VC0175161
Molecular Formula: C6H8N2O3
Molecular Weight: 156
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1727-32-8 |
|---|---|
| Molecular Formula | C6H8N2O3 |
| Molecular Weight | 156 |
Introduction
Chemical Identity and Basic Properties
N-Cyanoacetylurethane is a heterocyclic compound with the molecular formula C6H8N2O3 and Chemical Abstracts Service (CAS) number 6629-04-5 . It is characterized by a unique structure featuring a cyano group attached to an acetyl moiety, with a carbonyl group adjacent to a nitrogen atom . The compound is also known by several synonyms including Ethyl (2-cyanoacetyl)carbamate, N-Cyanourethane, and 2-Cyanoacetylurethane .
Physical and Chemical Properties
N-Cyanoacetylurethane presents as a pale yellow solid with distinct physicochemical properties that influence its behavior in various applications and reactions . The compound exhibits specific physical characteristics that are important for both research and practical applications.
The key physicochemical properties of N-Cyanoacetylurethane are summarized in the following table:
These physicochemical properties significantly influence the compound's behavior in chemical reactions and its potential applications across various fields. The moderate melting point and specific solubility profile make it particularly suitable for laboratory manipulations and industrial processes.
Structural Characteristics
The structural features of N-Cyanoacetylurethane contribute significantly to its chemical reactivity and potential applications. The compound contains several functional groups that can participate in various chemical transformations:
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A cyano group (-C≡N) which is highly reactive and can undergo addition reactions
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A carbonyl group (C=O) that can participate in nucleophilic addition reactions
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An amide linkage that provides stability and participates in hydrogen bonding
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An ester moiety that can undergo hydrolysis and transesterification
The International Chemical Identifier (InChI) for N-Cyanoacetylurethane is InChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10), which precisely defines its chemical structure in a machine-readable format .
Synthesis and Production Methods
The synthesis of N-Cyanoacetylurethane typically involves several chemical approaches, with variations depending on the required purity and scale of production. While the search results don't provide specific synthesis details, literature indicates that typical methods involve reactions between cyanoacetic acid derivatives and carbamates under specific conditions.
The production process generally requires controlled reaction conditions, including temperature regulation and appropriate catalysts. Research facilities and chemical manufacturers may employ variations of these synthesis routes depending on their specific requirements and available resources.
Quality Control and Characterization
Ensuring the purity and identity of synthesized N-Cyanoacetylurethane is crucial for both research and commercial applications. Common analytical techniques used for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight determination
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Elemental analysis to confirm the empirical formula
These analytical methods provide comprehensive characterization of the compound, ensuring its suitability for specific applications in research and industry.
Applications and Uses
N-Cyanoacetylurethane demonstrates remarkable versatility across multiple scientific and industrial domains. Its unique structural properties and reactivity profile make it valuable for various applications .
Pharmaceutical Applications
In pharmaceutical research and development, N-Cyanoacetylurethane serves as an important intermediate in the synthesis of various medicinal compounds . The compound's reactive functional groups allow it to participate in diverse chemical transformations that are valuable in drug discovery pipelines.
N-Cyanoacetylurethane has particular significance in the development of drugs targeting neurological disorders . Its ability to form specific chemical bonds and participate in key reactions makes it valuable in the synthesis of complex pharmaceutical molecules with targeted biological activities.
Agricultural Chemical Applications
The compound plays a notable role in agricultural chemistry, particularly in the formulation of effective pesticides and herbicides . Its structural characteristics contribute to enhanced efficacy of agricultural chemicals, potentially reducing the required application rates while maintaining effectiveness.
Research indicates that N-Cyanoacetylurethane-containing formulations may help improve crop yields through more effective pest and weed control mechanisms . This application highlights the compound's significance beyond laboratory settings, extending to practical agricultural scenarios.
Polymer Chemistry Applications
In polymer science, N-Cyanoacetylurethane contributes to the development of specialty polymers with enhanced properties . The compound can be incorporated into polymer structures to improve specific characteristics:
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Enhanced thermal stability for high-temperature applications
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Improved mechanical properties for structural materials
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Modified chemical resistance profiles for specialized environments
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Advanced functional properties for specialty applications
These polymer applications demonstrate the compound's versatility beyond simple chemical reactions, showing its value in material science and engineering.
Analytical Chemistry Applications
N-Cyanoacetylurethane serves as a useful reagent in analytical chemistry, particularly for environmental sample analysis . Its reactivity with specific analytes enables detection and quantification protocols for environmental monitoring and quality control processes.
Material Science Applications
In material science, the compound contributes to the development of advanced coatings and adhesives with specialized properties . These applications leverage the compound's chemical structure to enhance:
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Adhesion properties for challenging substrate combinations
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Chemical resistance for protective coatings
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Durability in adverse environmental conditions
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Performance characteristics for specialized applications
The wide range of applications highlights N-Cyanoacetylurethane's importance across multiple scientific disciplines and industrial sectors.
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